Welcome to the BenchChem Online Store!
molecular formula C8H7F3N2 B8469564 4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

4-Ethinyl-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

Cat. No. B8469564
M. Wt: 188.15 g/mol
InChI Key: SPBRWHTYHOXQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07312350B2

Procedure details

1.27 g (5.67 mmol) of 4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole from Example 1 are dissolved in 40 ml of dry THF and placed under a protective gas atmosphere. After cooling the reaction solution to 0° C., 1.91 (17.0 mmol) of potassium tert-butoxide are introduced and, after the addition is complete, the mixture is stirred at 20° C. for 3 hours. After the end of the reaction, a saturated ammonium chloride solution (25 ml) is added and the mixture is extracted twice with 30 ml each time of methylene chloride. The combined organic phases are dried over magnesium sulphate, the solvent is removed by distillation and 4-ethynyl-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is isolated as a microcrystalline solid in a yield of 79% of theory.
Name
4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
1.91
Quantity
17 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]=[CH:3][C:4]1[C:5]([C:11]([F:14])([F:13])[F:12])=[N:6][N:7]([CH3:10])[C:8]=1[CH3:9].CC(C)([O-])C.[K+].[Cl-].[NH4+]>C1COCC1>[C:3]([C:4]1[C:5]([C:11]([F:13])([F:14])[F:12])=[N:6][N:7]([CH3:10])[C:8]=1[CH3:9])#[CH:2] |f:1.2,3.4|

Inputs

Step One
Name
4-(2-chloroethenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
Quantity
1.27 g
Type
reactant
Smiles
ClC=CC=1C(=NN(C1C)C)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1.91
Quantity
17 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with 30 ml each time of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C=1C(=NN(C1C)C)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.